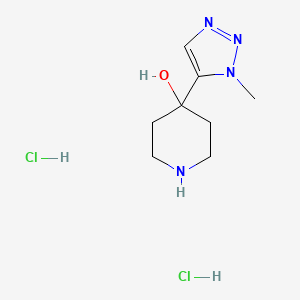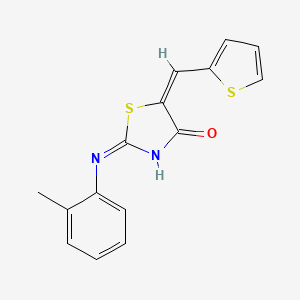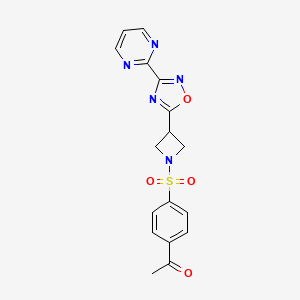![molecular formula C25H23FN6O4 B2941101 5-(2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 899971-86-9](/img/structure/B2941101.png)
5-(2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C25H23FN6O4 and its molecular weight is 490.495. The purity is usually 95%.
BenchChem offers high-quality 5-(2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Activity in Cancer Research
Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been extensively studied for their cytotoxic activity against various human cancer cell lines. Research has found that these compounds, including their novel variations, exhibit significant cytotoxic effects on colon, lung, breast, and liver cancer cells, making them potential candidates for cancer treatment. The structure-activity relationship of these compounds has been a key focus, providing insights into their mechanism of action and effectiveness against cancer cells (Hassan et al., 2015).
Antimicrobial and Antifungal Applications
Some derivatives of Pyrazolo[3,4-d]pyrimidin-4(5H)-one have been synthesized and evaluated for their antimicrobial properties. However, the results have been varied, with some compounds showing significant activity and others showing little to no effect. This indicates the need for further structural modification and study to enhance their antimicrobial efficacy (Bruni et al., 1996).
Neuroinflammation Imaging and PET Imaging
Certain pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been used as ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These derivatives have shown potential in in vivo PET (positron emission tomography) imaging for neuroinflammation, with high affinity and selective binding to TSPO, indicating their usefulness in studying neurodegenerative disorders (Damont et al., 2015).
Anti-Inflammatory and Analgesic Activities
Research has been conducted on the synthesis of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and evaluating their anti-inflammatory and analgesic properties. These studies have shown that certain derivatives possess significant anti-inflammatory, analgesic, and even antipyretic activities, offering potential as therapeutic agents for inflammatory diseases (Antre et al., 2011).
Anticonvulsant Drug Development
A specific derivative of Pyrazolo[3,4-d]pyrimidin-4(5H)-one, known as Epimidin, has shown promise as an anticonvulsant drug candidate. Research focused on the development and validation of analytical methods for determining the related substances in Epimidin, highlighting its potential application in treating convulsive disorders (Severina et al., 2021).
properties
IUPAC Name |
5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN6O4/c1-36-19-8-4-16(5-9-19)21-12-22(17-2-6-18(26)7-3-17)32(29-21)23(34)14-30-15-27-24-20(25(30)35)13-28-31(24)10-11-33/h2-9,13,15,22,33H,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUHWDQZUYKIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CN4C=NC5=C(C4=O)C=NN5CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


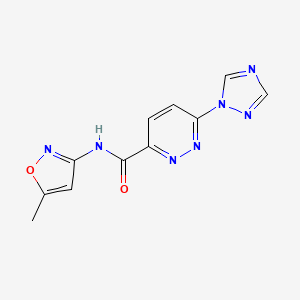
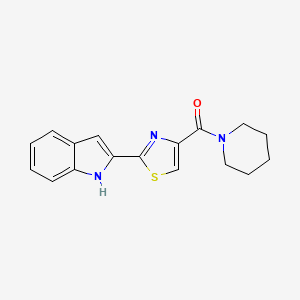

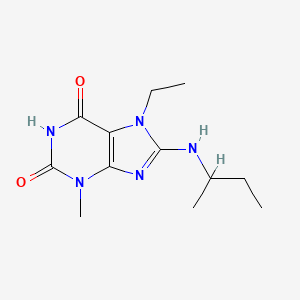
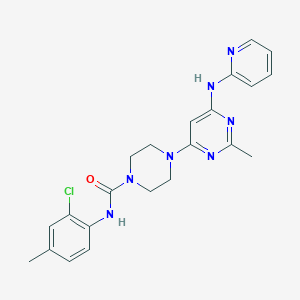
![2-[4-(Benzylthio)-3,6-dihydro-1,3,5-triazin-1(2H)-yl]ethanol hydrochloride](/img/structure/B2941030.png)
![1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile](/img/structure/B2941031.png)
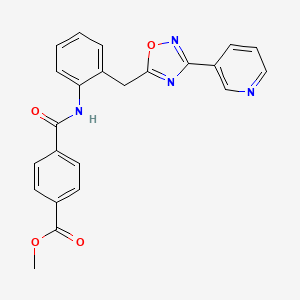
![N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide](/img/structure/B2941035.png)
